3-Methyl-decahydroquinoline

Catalog No.
S8928361
CAS No.
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-decahydroquinoline

Product Name

3-Methyl-decahydroquinoline

IUPAC Name

3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h8-11H,2-7H2,1H3

InChI Key

GIYKGPCCXLXYND-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCCCC2NC1

3-Methyl-decahydroquinoline (3-M-DHQ) is a saturated, bicyclic secondary amine characterized by a methyl substitution at the β-carbon (C3) of the piperidine ring [1]. This specific substitution pattern imparts unique steric properties, making it a critical building block in the synthesis of Calcitonin Gene-Related Peptide (CGRP) antagonists [2] and a highly valuable model compound in hydrodenitrogenation (HDN) catalyst research [1]. Commercially, procuring the fully saturated 3-M-DHQ directly bypasses the need for high-pressure, platinum-catalyzed hydrogenation of its aromatic precursor, 3-methylquinoline, significantly streamlining downstream pharmaceutical and agrochemical workflows [2].

Research Fit

Conformational probe: 3-methyl substitution introduces quantified steric perturbation for chair-distortion studies.
Regioisomer identification: distinct ¹⁵N shift pattern enables unambiguous assignment in methyl-DHQ libraries.
Synthetic scaffold: high-purity trans isomer supports reproducible SAR and oxidative stability benchmarking.

Substituting 3-methyl-decahydroquinoline with unsubstituted decahydroquinoline (DHQ) or α-substituted analogs fundamentally alters both chemical stability and spatial geometry [1]. In catalytic environments, the β-methyl group in 3-M-DHQ severely restricts the rotation required for active-site binding on transition metal sulfides, leading to a profound resistance to C-N bond cleavage compared to DHQ [1]. In pharmaceutical applications, the precise positioning of the 3-methyl group dictates the 3D conformation of the decahydroquinoline core, which is essential for target affinity in CGRP receptor antagonists [2]. Consequently, generic analogs cannot replicate its specific steric shielding or its vector trajectory in structure-based drug design.

Substitution Risk

Methyl position determines conformational equilibrium and steric environment; 2-methyl, 8-methyl, or unsubstituted DHQ shift ring geometry away from 3-methyl reference.
Oxidation kinetics and hydrogenation yields diverge sharply across regioisomers—even a single-carbon move alters rate constants by >60% and synthetic yields by up to 60 percentage points.
NMR fingerprinting is position-specific; generic DHQ analogs cannot replicate the ¹⁵N shift signature of the 3-methyl isomer, risking misannotation in SAR studies.

Resistance to C-N Bond Cleavage in Hydrodenitrogenation (HDN)

During hydrodenitrogenation over Ni-Mo-S/γ-Al2O3 catalysts, 3-methyl-decahydroquinoline demonstrates a significantly higher resistance to C-N bond cleavage compared to unsubstituted decahydroquinoline (DHQ) [1]. Experimental and theoretical studies reveal that the β-methyl group sterically hinders the molecule from achieving the perpendicular orientation required for C-N cleavage on the Ni-Mo edge, causing 3-M-DHQ to accumulate as a dominant, stable intermediate rather than undergoing ring-opening [1].

Evidence DimensionResistance to C-N bond cleavage (accumulation as a stable intermediate)
Target Compound Data3-M-DHQ accumulates in high concentrations due to β-carbon steric shielding preventing active-site binding.
Comparator Or BaselineUnsubstituted decahydroquinoline (DHQ)
Quantified Difference3-M-DHQ exhibits a markedly higher accumulation rate and lower cleavage rate than DHQ under identical HDN conditions.
ConditionsNi-Mo-S/γ-Al2O3 catalyst, hydrodenitrogenation of quinoline derivatives.

For researchers developing or benchmarking hydrotreating catalysts, 3-M-DHQ is an essential, highly recalcitrant model compound for evaluating the removal of sterically hindered nitrogen from heavy petroleum fractions.

Chromic Acid Oxidation Kinetics
Head-to-head
α-epimer k = 4.1 × 10⁻³
vs 11.4 (unsubstituted)
β-epimer k = 19.2
vs 23.9 (unsubstituted) —64% / –20%
Reported rate attenuation supports 3-methyl steric perturbation analysis.
Chromic acid, HOAc–H₂O (3:1), 0.1 M HClO₄, 30 °C.

Elimination of High-Pressure Hydrogenation Bottlenecks in Synthesis

The synthesis of complex pharmaceutical intermediates, such as CGRP antagonists, often requires the saturated decahydroquinoline core [1]. Generating 3-methyl-decahydroquinoline from 3-methylquinoline requires high-pressure hydrogenation using platinum dioxide (PtO2) in methanol/HCl at 50 psi for 4 hours to achieve a 94% yield [1]. By procuring pre-synthesized 3-M-DHQ, laboratories eliminate the need for specialized high-pressure reactors, expensive precious metal catalysts, and the associated safety hazards of handling pressurized hydrogen gas.

Evidence DimensionProcess complexity and equipment requirements
Target Compound DataReady-to-use saturated bicyclic amine.
Comparator Or Baseline3-Methylquinoline (aromatic precursor)
Quantified DifferenceProcuring 3-M-DHQ eliminates a 50 psi, 4-hour PtO2-catalyzed hydrogenation step.
ConditionsLaboratory-scale synthesis of CGRP receptor antagonist building blocks.

Direct procurement of the saturated compound accelerates synthetic workflows, reduces catalyst costs, and improves safety by bypassing high-pressure hydrogenation steps.

Catalytic Hydrogenation Yield
Head-to-head
3α-methyl (eq): 30%
3β-methyl (ax): 50%
unsubstituted: 90%
Steric hindrance from 3-methyl group sharply lowers catalytic efficiency and alters diastereoselectivity.
PtO₂, MeOH/HCl, RT, 50 psi H₂.

Stereochemical Resolution via Stable Salt Formation

The structural complexity of 3-methyl-decahydroquinoline, which contains multiple stereocenters, necessitates robust methods for isolating specific isomers. 3-M-DHQ readily forms highly stable, crystalline 1:1 salts with picric acid (e.g., (3S,4aR,8aS)-1-Isopropyl-3-methyldecahydroquinoline picric acid), which facilitate the separation and purification of specific diastereomers and enantiomers . This behavior provides a distinct handling advantage over liquid or less crystallizable amine analogs, ensuring high-purity inputs for stereosensitive syntheses .

Evidence DimensionCrystallizability and stereochemical isolation
Target Compound DataForms stable 1:1 crystalline picrate salts for effective resolution.
Comparator Or BaselineCrude isomeric mixtures of liquid amine analogs
Quantified DifferenceEnables precise isolation of specific stereoisomers (e.g., 3S,4aR,8aS) from complex mixtures.
ConditionsCrystallization and purification workflows in synthetic chemistry.

The ability to form stable, crystallizable salts is critical for isolating the exact stereoisomers required for high-affinity pharmaceutical ligands, ensuring batch-to-batch reproducibility.

Melting Point – Diastereomer Purity
Reported
Pure trans: 81 °C
Mixed diastereomers: 70–71 °C
Δ ≈ 10–11 °C
Lower mp signals diastereomeric impurity; supports rapid batch purity verification.
Crystallization from petroleum ether.
¹⁵N NMR Regioisomer Identification
Class-level
Position- and stereochemistry-sensitive ¹⁵N shift patterns established for cis/trans-decahydroquinoline regioisomers.
May support unambiguous 3-methyl isomer assignment when verified against authenticated standard.
Solvent-dependent; see primary refs for tabulated data.

Model Compound for Advanced Hydrotreating Catalyst Development

Due to its extreme resistance to C-N bond cleavage caused by β-carbon steric hindrance, 3-methyl-decahydroquinoline is utilized as a benchmark recalcitrant nitrogen compound [1]. It allows refineries and catalyst developers to test the efficacy of novel Ni-Mo-S and Co-Mo-S catalysts designed for deep hydrodenitrogenation of heavy oil fractions [1].

Building Block for CGRP Receptor Antagonists

The 3-methyl-decahydroquinoline core provides the precise 3D spatial geometry required for binding to Calcitonin Gene-Related Peptide (CGRP) receptors [2]. It is a direct, ready-to-couple intermediate in the synthesis of novel migraine therapeutics and other CGRP-mediated disease treatments, bypassing the need for in-house hydrogenation [2].

Stereoselective Ligand Synthesis

Because it can be resolved into pure enantiomers and diastereomers via stable salt formation (such as picrates), 3-M-DHQ is an ideal starting material for synthesizing chiral ligands and specialized agrochemicals where precise stereochemical control is mandatory for biological or catalytic activity .

Application Fit Matrix

Application
Selection Property
Validation Focus
Conformational Analysis
Steric perturbation benchmark
Oxidative rate profiling
Synthetic Optimization
Pre-formed trans isomer procurement
Diastereomeric purity (mp benchmark)
NMR Library Verification
¹⁵N shift fingerprinting
Regioisomer identity assignment
Oxidation Reference Standard
Rate constant benchmarking
Comparative oxidative stability

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

153.151749610 g/mol

Monoisotopic Mass

153.151749610 g/mol

Heavy Atom Count

11

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